molecular formula C16H30O2 B14624119 Hexadecane-2,5-dione CAS No. 55615-10-6

Hexadecane-2,5-dione

Cat. No.: B14624119
CAS No.: 55615-10-6
M. Wt: 254.41 g/mol
InChI Key: TZUBLNNITMKQHB-UHFFFAOYSA-N
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Description

Hexadecane-2,5-dione is an aliphatic diketone with the molecular formula C16H30O2. It is a colorless liquid that is known for its role as a metabolite in various chemical processes. This compound is significant due to its unique structure, which allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecane-2,5-dione can be synthesized through several methods. One common method involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle . Another method includes the hydrolysis of the lactone of alpha-acetyl-gamma-cyano-gamma-hydroxyvaleric acid in the presence of alkali and ferrous sulfate . This process prevents the degradation of the diketone product by complexing the hydrocyanic acid byproduct.

Industrial Production Methods: Industrial production of this compound often involves continuous synthesis through direct C–C coupling of acetone in a continuous-flow mode . This method is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Hexadecane-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the diketone.

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted diketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexadecane-2,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Hexane-2,5-dione: Another aliphatic diketone with similar properties but different applications.

    2,5-Dimethylfuran: A glucose-derived heterocycle used in the synthesis of hexadecane-2,5-dione.

    Acetylacetone: A related diketone with different reactivity and applications.

Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain diketones. This makes it suitable for specific industrial applications where longer carbon chains are advantageous.

Properties

CAS No.

55615-10-6

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

hexadecane-2,5-dione

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-16(18)14-13-15(2)17/h3-14H2,1-2H3

InChI Key

TZUBLNNITMKQHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)CCC(=O)C

Origin of Product

United States

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